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Compound of Interest

Compound Name: GLUT1-IN-2

Cat. No.: B2755153 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
GLUT1-IN-2 is a potent inhibitor of the glucose transporter 1 (GLUT1), a key protein

responsible for the facilitated diffusion of glucose across the plasma membrane of mammalian

cells.[1] GLUT1 is ubiquitously expressed and plays a critical role in basal glucose uptake to

sustain cellular respiration.[1] Notably, GLUT1 is often overexpressed in various cancer cells to

meet their high metabolic demands, making it a compelling target for cancer therapy.[2][3]

GLUT1-IN-2 offers a valuable tool for studying the physiological roles of GLUT1 and for

investigating the therapeutic potential of GLUT1 inhibition in cancer and other diseases

characterized by altered glucose metabolism.

These application notes provide detailed protocols for the use of GLUT1-IN-2 in cell culture

experiments, including methods for assessing its effects on cell viability, apoptosis, glucose

uptake, and relevant signaling pathways.
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Parameter Value Cell Line/System Reference

GLUT1-IN-2 IC50

(GLUT1)
12 µM Not specified [4]

BAY-876 IC50

(GLUT1)
2 nM Not specified [5]

WZB117 IC50 (Cell

Proliferation)
~10 µM A549, MCF7 [1]

Experimental Protocols
Preparation of GLUT1-IN-2 Stock Solution
It is recommended to prepare a concentrated stock solution of GLUT1-IN-2 in a suitable

solvent such as Dimethyl Sulfoxide (DMSO).

Materials:

GLUT1-IN-2 powder

Anhydrous DMSO

Sterile microcentrifuge tubes

Protocol:

Aseptically weigh the desired amount of GLUT1-IN-2 powder.

Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g.,

10 mM).

Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C for 10-15 minutes)

may be applied if necessary.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.
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Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically

≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same

concentration of DMSO used in the experimental conditions.

Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of GLUT1-IN-2 on cell proliferation and viability.

Materials:

Cells of interest (e.g., cancer cell lines known to express GLUT1)

96-well cell culture plates

Complete cell culture medium

GLUT1-IN-2 stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader

Protocol:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

culture medium.

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for

cell attachment.
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Prepare serial dilutions of GLUT1-IN-2 in complete culture medium from the stock solution. A

suggested starting concentration range is 1-100 µM, based on the known IC50. Include a

vehicle control (DMSO) and a no-treatment control.

Remove the medium from the wells and add 100 µL of the medium containing the different

concentrations of GLUT1-IN-2 or controls.

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan

crystals by viable cells.

Carefully remove the medium from each well.

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Measure the absorbance at 570 nm using a plate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection of apoptosis induced by GLUT1-IN-2 treatment using flow

cytometry.

Materials:

Cells of interest

6-well cell culture plates

Complete cell culture medium

GLUT1-IN-2 stock solution
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Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI),

and Binding Buffer)

Flow cytometer

Protocol:

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time

of harvest.

After 24 hours of incubation, treat the cells with various concentrations of GLUT1-IN-2 (e.g.,

10, 25, 50 µM) and a vehicle control for a predetermined duration (e.g., 24 or 48 hours).

Harvest the cells by trypsinization and collect both the adherent and floating cells.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

Wash the cells twice with cold PBS.

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour of staining.

Western Blot Analysis for GLUT1 and Signaling Proteins
This protocol is for assessing the protein levels of GLUT1 and key signaling molecules like p-

AMPK and p-mTOR following GLUT1-IN-2 treatment.

Materials:

Cells of interest
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6-well or 10 cm cell culture dishes

Complete cell culture medium

GLUT1-IN-2 stock solution

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-GLUT1, anti-phospho-AMPK, anti-AMPK, anti-phospho-mTOR,

anti-mTOR, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Protocol:

Seed cells and treat with GLUT1-IN-2 as described for the apoptosis assay.

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

Scrape the cells and collect the lysate in a microcentrifuge tube.

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
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Transfer the supernatant (protein extract) to a new tube.

Determine the protein concentration using the BCA protein assay.

Denature the protein samples by adding Laemmli buffer and heating at 95-100°C for 5

minutes (Note: for GLUT1, some protocols recommend not boiling the sample to prevent

aggregation).

Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform

electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging

system.

Quantify the band intensities and normalize to a loading control like β-actin.

Glucose Uptake Assay (2-NBDG)
This protocol measures the rate of glucose uptake by cells using the fluorescent glucose

analog 2-NBDG.

Materials:

Cells of interest

Black, clear-bottom 96-well plates
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Complete cell culture medium

GLUT1-IN-2 stock solution

Krebs-Ringer-HEPES (KRH) buffer

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

Fluorescence plate reader or fluorescence microscope

Protocol:

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

Wash the cells twice with warm KRH buffer.

Pre-incubate the cells with different concentrations of GLUT1-IN-2 in KRH buffer for 30-60

minutes at 37°C. Include a vehicle control.

Add 2-NBDG to a final concentration of 50-100 µM to each well.

Incubate for 15-30 minutes at 37°C.

Remove the 2-NBDG solution and wash the cells three times with cold PBS.

Add 100 µL of PBS to each well.

Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission

~485/535 nm).

Alternatively, visualize the cells using a fluorescence microscope.

Normalize the fluorescence intensity to the cell number or protein concentration.
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Caption: Signaling pathways affected by GLUT1 inhibition.
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Caption: General experimental workflow for GLUT1-IN-2 studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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